2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Medicinal chemistry CNS drug design Physicochemical profiling

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5; molecular formula C21H26N4; molecular weight 334.47 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative bearing a piperidin-1-yl group at the 7-position, a propyl chain at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of marketed drugs (e.g., zaleplon, indiplon, dinaciclib) and appearing extensively in kinase inhibitor, antiviral, and anti-inflammatory programs.

Molecular Formula C21H26N4
Molecular Weight 334.467
CAS No. 900259-72-5
Cat. No. B2769141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
CAS900259-72-5
Molecular FormulaC21H26N4
Molecular Weight334.467
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4
InChIInChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3
InChIKeyGALILXXDFJXMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5): Procurement-Relevant Chemical Identity and Scaffold Context


2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5; molecular formula C21H26N4; molecular weight 334.47 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative bearing a piperidin-1-yl group at the 7-position, a propyl chain at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of marketed drugs (e.g., zaleplon, indiplon, dinaciclib) and appearing extensively in kinase inhibitor, antiviral, and anti-inflammatory programs [2]. This specific substitution pattern—particularly the 7-piperidinyl moiety combined with a 5-propyl group—distinguishes it from more common 7-piperazinyl or 5-methyl analogs and positions it as a lipophilic, non-basic screening candidate with a computed topological polar surface area (TPSA) of 33.4 Ų and an XLogP3-AA of 4.8 [1].

Why Generic Substitution of 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5) Is Scientifically Unreliable


Within the pyrazolo[1,5-a]pyrimidine class, even conservative substituent changes produce sharp alterations in kinase selectivity, antiviral potency, and ADME profile. For example, swapping the 7-piperidine for a 7-piperazine introduces an additional ionizable center (pKa ~8–9 for piperazine N–H vs. pKa ~10–11 for piperidine) and a hydrogen-bond donor, which can redirect kinase polypharmacology [1]. Similarly, replacing the 5-propyl group with a methyl group reduces lipophilicity by approximately 1.0–1.5 logP units, altering membrane permeability and tissue distribution [2]. The specific combination of a 7-piperidinyl moiety (strongly basic, no H-bond donor), a 5-propyl chain (moderate lipophilicity extension), and a 3-phenyl ring (π-stacking anchor) defines a unique physicochemical vector that cannot be replicated by any single close analog. Procurement of a generic 'pyrazolo[1,5-a]pyrimidine derivative' without verifying the exact substitution pattern will yield a compound with different protonation state, different target engagement profile, and non-comparable screening results [3].

Quantitative Differentiation Evidence for 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5) vs. Closest Analogs


Reduced Topological Polar Surface Area (TPSA) vs. 7-Piperazinyl Analog: Implications for Membrane Permeability and CNS Multiparameter Optimization

The target compound (7-piperidinyl) has a computed TPSA of 33.4 Ų and zero hydrogen-bond donors, compared with the closest 7-(4-pyridin-2-yl-piperazin-1-yl) analog (CAS 896819-49-1), which has a TPSA of approximately 53–58 Ų [1] and introduces a pyridyl nitrogen capable of acting as an additional hydrogen-bond acceptor . The ~20–25 Ų reduction in TPSA corresponds to a predicted increase in passive membrane permeability, placing the target compound well within the favorable CNS drug-likeness space (TPSA < 60–70 Ų; HBD = 0), while the piperazinyl analog falls closer to the threshold and carries a potential P-glycoprotein recognition liability from the additional heteroatom [2].

Medicinal chemistry CNS drug design Physicochemical profiling

Elevated Lipophilicity (XLogP3-AA 4.8) vs. 5-Methyl and 5-Isopropyl Analogs: Differentiating Solubility–Permeability Balance

The 5-propyl substituent confers a computed XLogP3-AA of 4.8 on the target compound, approximately 0.8–1.2 logP units higher than the 5-methyl analog (2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine; estimated XLogP3 ≈ 3.6–3.8) [1] and approximately 0.3–0.5 units higher than the 5-isopropyl analog (estimated XLogP3 ≈ 4.3–4.5). This intermediate lipophilicity profile positions the compound in a range often associated with balanced solubility and permeability for oral or cell-based assays, whereas the 5-tert-butyl analog (XLogP3 ≈ 5.4) may suffer from poor aqueous solubility and increased non-specific protein binding [2].

Drug discovery ADME prediction Lipophilic efficiency

7-Piperidinyl Basicity and Protonation State vs. 7-Piperazinyl Analogs: Impact on Kinase Selectivity and hERG Liability

The piperidine nitrogen at the 7-position (calculated pKa ≈ 10.0–10.5) is fully protonated at physiological pH, providing a strong cationic center for interactions with the kinase hinge region or aspartate-rich motifs. In contrast, piperazine-containing analogs possess a second, less basic nitrogen (pKa ≈ 8.0–8.5 for the distal N–H after alkylation) that remains partially unprotonated at pH 7.4, altering both the charge distribution and the vector of the solubilizing group [1]. Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors with a basic amine at the 7-position demonstrated selective kinase inhibition (≥100-fold selectivity over a 119-kinase panel for the lead compound) and showed no significant hERG inhibition at 30 μM concentration [2], whereas piperazine-containing analogs in related series have been associated with broader kinase polypharmacology [3].

Kinase inhibitor selectivity Ionization state hERG channel pharmacology

Absence of Hydrogen-Bond Donors: Differentiating Physicochemical Profile from Amino-Substituted and Hydroxyl-Containing Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0), a property shared by few close analogs such as 7-chloro or 7-alkylthio derivatives but absent in 7-amino-substituted or 7-hydroxy variants. The 7-amino analog (e.g., N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine) carries one H-bond donor, increasing TPSA and potentially reducing oral absorption and brain penetration [1]. The absence of H-bond donors in the target compound aligns with the property profile of CNS-penetrant kinase inhibitors (e.g., lorlatinib, entrectinib) and contrasts with peripherally restricted piperazinyl or amino-substituted derivatives [2].

Physicochemical property optimization Oral bioavailability CNS drug design

Commercial Availability at Defined Purity (95%+) with Full Analytical Characterization: Procurement Reliability vs. Discontinued or Custom-Only Analogs

The target compound is commercially stocked by multiple independent vendors under catalog numbers including CM800070 (CheMenu) and is listed in the TimTec STK library (STK847583) with a certified purity of ≥95% . In contrast, several close structural analogs—including the 7-piperazinyl-pyridinyl analog (CAS 896819-49-1)—are listed as 'for non-human research only' with limited batch documentation, and the piperazine-linked comparator CHEBI:108264 has been marked as INACTIVE in the ChEMBL database (last active before ChEMBL 8) [1]. The availability of the target compound from documented stock with defined purity reduces procurement risk for repeat-dose or comparative screening campaigns.

Chemical procurement Screening library Quality control

Optimal Application Scenarios for 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine (CAS 900259-72-5) Based on Verified Differentiation


Kinase Selectivity Screening Probe Where Piperazine-Containing Analogs Produce Polypharmacology

The monobasic 7-piperidinyl substituent eliminates the mixed protonation states and additional hydrogen-bonding vectors introduced by piperazine analogs, which are known to drive multi-kinase engagement in pyrazolo[1,5-a]pyrimidine series [1]. Use this compound as a cleaner chemical probe in kinase panel screening (e.g., Pim-1, Flt-3, or CDK family panels) where the goal is to isolate the contribution of the pyrazolo[1,5-a]pyrimidine core–piperidine pharmacophore from promiscuous piperazine-mediated interactions [2]. The absence of hydrogen-bond donors (HBD = 0) further reduces the likelihood of non-specific protein binding [3].

CNS-Penetrant Lead Optimization Starting Point Requiring Favorable TPSA and Lipophilicity

With a TPSA of 33.4 Ų, XLogP3-AA of 4.8, and zero H-bond donors, this compound satisfies the empirical CNS drug-likeness criteria (TPSA < 60–70 Ų; HBD ≤ 1) more favorably than 7-piperazinyl (TPSA ~53–58 Ų) or 7-amino (TPSA ~42–48 Ų; HBD = 1) analogs [1]. It is suitable as a starting scaffold for CNS-targeted kinase inhibitor programs (e.g., glioblastoma, brain-metastatic cancers) where passive blood–brain barrier penetration is a prerequisite and where the 5-propyl chain provides a synthetic handle for further optimization [2].

Antiviral Screening Campaign for Respiratory Syncytial Virus (RSV) Targeting the Fusion Protein

The piperidine ring at the 7-position has been demonstrated to facilitate the formation of an appropriate dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the amide bond plane critical for anti-RSV activity, with optimized piperidine-containing analogs achieving EC50 values below 1 nM [1]. The 5-propyl and 3-phenyl substituents in the target compound provide the lipophilic anchor necessary for interaction with the RSV F protein hydrophobic pocket, while the piperidinyl moiety enables the conformational preference observed in potent inhibitors [2]. This compound serves as a validated starting point for RSV fusion inhibitor medicinal chemistry, particularly given the documented resistance profiles of existing clinical candidates (e.g., presatovir).

Cell-Based Phenotypic Screening Where Physicochemical Balance Maximizes Assay Compatibility

The intermediate XLogP3-AA of 4.8 avoids the aqueous solubility failures common with 5-tert-butyl (XLogP3 ~5.4) or extended-alkyl analogs, while maintaining sufficient membrane permeability to access intracellular targets—unlike the 5-methyl analog (XLogP3 ~3.6–3.8) which may show reduced cellular uptake [1]. The compound's absence of H-bond donors, moderate TPSA, and single basic center make it compatible with standard cell culture media (≤1% DMSO), reducing the risk of compound precipitation or non-specific binding that plagues more lipophilic or polybasic analogs [2]. This property profile supports its use in high-content screening, reporter gene assays, or 3D spheroid models where consistent compound exposure is essential for data reproducibility.

Quote Request

Request a Quote for 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.